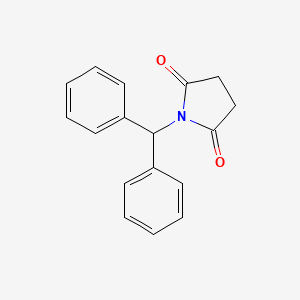

1-benzhydrylpyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydrylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-15-11-12-16(20)18(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUYEZMIGRHDSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzhydrylpyrrolidine 2,5 Dione

Established Synthetic Pathways to Pyrrolidine-2,5-dione Core Structures

The formation of the pyrrolidine-2,5-dione ring is a fundamental step in the synthesis of 1-benzhydrylpyrrolidine-2,5-dione and its analogs. Several classical and modern synthetic methods are employed to construct this five-membered heterocyclic system.

Cyclocondensation Reactions in Pyrrolidine-2,5-dione Synthesis

A widely utilized and versatile method for the synthesis of the pyrrolidine-2,5-dione core is the cyclocondensation reaction of succinic acid or its derivatives with primary amines or ammonia (B1221849). The reaction of succinic anhydride (B1165640) with a primary amine, for instance, proceeds through the formation of an intermediate amic acid, which upon heating, undergoes cyclodehydration to yield the corresponding N-substituted succinimide (B58015). wisc.eduresearchgate.netresearchgate.net This method is highly efficient for the synthesis of a wide range of N-alkyl and N-aryl succinimides. researchgate.net A simple and environmentally friendly approach involves heating succinic acid and a primary amine in water, which serves as both the solvent and a catalyst, to produce N-substituted succinimides in high yields. wisc.eduresearchgate.net

| Reactants | Conditions | Product | Yield (%) | Reference |

| Succinic acid, Benzylamine | Water, 100 °C | N-Benzylsuccinimide | 98 | wisc.edu |

| Succinic anhydride, Aniline (B41778) | Acetic anhydride | N-Phenylsuccinimide | High | researchgate.net |

| Maleic anhydride, Aromatic amines | Thionyl chloride (reflux) | 3-Chloro-N-aryl pyrrolidine-2,5-diones | - | nih.gov |

Another established route involves the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. Subsequent treatment with thionyl chloride under reflux conditions yields 3-chloro-N-aryl pyrrolidine-2,5-diones. nih.gov

Preparation of 3-Benzhydryl-pyrrolidine-2,5-dione as a Key Intermediate

The synthesis of derivatives with substitution at the C3-position of the pyrrolidine-2,5-dione ring often involves the preparation of a corresponding substituted succinic acid derivative as a key intermediate. For the synthesis of 3-benzhydryl-pyrrolidine-2,5-dione, 2-benzhydrylsuccinic acid is a crucial precursor. This substituted succinic acid can be obtained through various synthetic routes.

Once the 2-benzhydrylsuccinic acid is prepared, it can undergo cyclocondensation with an appropriate amine or ammonia to form the desired 3-benzhydryl-pyrrolidine-2,5-dione. For instance, heating 2-benzhydrylsuccinic acid with an amino acid, such as aminoacetic acid, at elevated temperatures (e.g., 180 °C) can yield the corresponding N-substituted 3-benzhydryl-pyrrolidine-2,5-dione. nih.gov This intermediate serves as a versatile scaffold for further functionalization, particularly at the N1-position.

Approaches to N-Substitution of Pyrrolidine-2,5-diones with Benzhydryl-containing Moieties

The introduction of the benzhydryl group at the nitrogen atom of the pyrrolidine-2,5-dione ring is a key step in the synthesis of the target compound and its analogs. This can be achieved through direct N-alkylation or by constructing the ring with a benzhydryl-containing amine.

N-Mannich Base Formation in this compound Analogs

The Mannich reaction is a powerful tool for the C-C and C-N bond formation and has been extensively used to synthesize N-Mannich bases of various heterocyclic compounds, including pyrrolidine-2,5-diones. researchgate.netnih.govnih.govnih.gov In the context of this compound analogs, this reaction typically involves the condensation of a 3-benzhydryl-pyrrolidine-2,5-dione with formaldehyde (B43269) and a secondary amine.

Research has demonstrated the synthesis of a series of N-Mannich bases derived from 3-benzhydryl-pyrrolidine-2,5-dione, which have shown significant anticonvulsant activity. nih.govnih.gov For example, N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione was identified as a potent anticonvulsant agent. nih.gov

| 3-Substituted Pyrrolidine-2,5-dione | Secondary Amine | Product | Anticonvulsant Activity (ED₅₀, mg/kg) | Reference |

| 3-Benzhydryl-pyrrolidine-2,5-dione | Morpholine | N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | MES: 41.0, scPTZ: 101.6, 6Hz: 45.42 | nih.gov |

| 3-Benzhydryl-pyrrolidine-2,5-dione | 4-(3-Chlorophenyl)piperazine | N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | MES: 42.71 | nih.gov |

| 3-Benzhydryl-pyrrolidine-2,5-dione | 4-(3-Trifluoromethylphenyl)piperazine | N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione | scPTZ: 72.59 | nih.gov |

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole test; 6Hz: psychomotor seizure test.

Introduction of Diverse Substituents at the N1 Position

Direct N-alkylation of the pyrrolidine-2,5-dione (succinimide) core is a common strategy to introduce various substituents at the N1 position. This can be achieved by reacting the succinimide with an appropriate alkylating agent, such as a benzhydryl halide (e.g., benzhydryl bromide or chloride), in the presence of a base. The reaction of succinimide with benzhydryl triflate, generated in situ from benzhydryl chloride and silver triflate, has been reported for the N-alkylation of nitrogen heterocycles. researchgate.net

Furthermore, studies on the synthesis of anticonvulsant agents have explored the introduction of various aryl and alkyl groups at the N1 position of 3-substituted pyrrolidine-2,5-diones. For instance, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized through the cyclocondensation of dicarboxylic acids with appropriately substituted aminoalkyl- and aminopropyl-arylpiperazines. nih.gov

Novel Synthetic Strategies for Pyrrolidine-2,5-dione Derivatives

In addition to established methods, several novel synthetic strategies have emerged for the construction of pyrrolidine-2,5-dione derivatives, offering advantages such as increased efficiency, milder reaction conditions, and access to diverse molecular architectures.

Multicomponent reactions (MCRs) have gained significant attention for the synthesis of complex heterocyclic compounds in a single step from three or more starting materials. tandfonline.comnih.govbeilstein-journals.org These reactions are atom-economical and environmentally friendly. For example, the one-pot, three-component reaction of aldehydes, amines, and ethyl 2,4-dioxovalerate has been utilized to synthesize polysubstituted 3-hydroxy-3-pyrroline-2-ones, which can be further transformed into pyrrolidine-2,3-diones. beilstein-journals.org

Flow chemistry, utilizing microreactors, has been explored for the synthesis of N-succinimidyl esters, demonstrating the potential for rapid and efficient production of pyrrolidine-2,5-dione derivatives with precise control over reaction parameters. nih.govresearchgate.netplos.org This technology offers advantages in terms of safety, scalability, and product purity.

Photocatalysis represents another modern approach to pyrrolidine (B122466) synthesis. wisc.edu While specific applications to this compound are not extensively documented, the principles of using light to initiate and drive chemical reactions open new avenues for the development of novel synthetic routes to this class of compounds.

Biocatalytic methods are also emerging as a green and selective approach. For instance, the laccase-catalyzed oxidation of catechols followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been used to synthesize highly functionalized pyrrolidine-2,3-diones stereoselectively. rsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govlew.ro This technology is particularly effective for the synthesis of heterocyclic compounds. While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the methodology has been successfully applied to structurally related N-substituted succinimides and other heterocycles.

The synthesis of N-phenylsuccinimide, for example, can be achieved by heating a solvent-free mixture of aniline and succinic anhydride in a domestic microwave oven for just a few minutes, yielding moderate results. nih.govnih.gov This method involves two key steps: the initial ring-opening of succinic anhydride by the amine to form an intermediate amido-acid, followed by a high-energy, intramolecular cyclization to form the imide ring. The microwave irradiation provides the necessary energy to overcome the activation barrier for the cyclization, which is substantial due to the reduced nucleophilicity of the amide nitrogen. nih.gov

The efficiency of microwave heating has been demonstrated in the synthesis of various other heterocyclic systems. For instance, the N-alkylation of pyrrolidine-fused chlorin (B1196114) derivatives is accomplished in as little as 5 minutes at 75 °C using microwave irradiation. nih.gov Similarly, complex benzo[f]pyrrolo[1,2-a]quinoline derivatives have been synthesized in one-pot, three-component reactions under microwave conditions, significantly reducing reaction times from days to minutes. lew.ro

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyrrolidine-Fused Chlorin Derivative nih.gov

| Heating Method | Reaction Time | Yield of Chlorin 1 | Recovered Starting Porphyrin |

|---|---|---|---|

| Conventional Heating | 8 hours | 50% | 38% |

| Microwave-Assisted | 4 hours | 41% | 30% |

These examples underscore the potential of microwave-assisted techniques for the efficient synthesis of compounds like this compound, likely proceeding through the reaction of benzhydrylamine and succinic anhydride or succinic acid.

Palladium-Catalyzed Reactions for Related Heterocycles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct palladium-catalyzed synthesis of this compound is not widely documented, these methods are extensively used for constructing the core pyrrolidine ring and related N-aryl heterocycles.

A notable application is the palladium(0)-catalyzed intramolecular allylation to form 3,4-disubstituted pyrrolidin-2-ones (γ-lactams). nih.gov This reaction involves the generation of a stabilized acetamide (B32628) enolate anion and a π-allyl-palladium complex tethered by the nitrogen atom, which then undergoes a 5-exo-trig ring closure. nih.gov This strategy demonstrates the power of palladium catalysis in forming the five-membered pyrrolidine ring with high diastereoselectivity. nih.gov

Furthermore, palladium catalysis is instrumental in synthesizing N-aryl pyrrolidines. Tandem N-arylation/carboamination reactions of γ-amino alkenes with two different aryl bromides can produce N-aryl-2-benzyl pyrrolidine derivatives in a one-pot process. nih.gov This method highlights the ability to selectively form the N-aryl bond, a key structural feature related to N-benzhydryl compounds, under palladium catalysis. The synthesis of 2-alkoxyquinolines, which can act as ligands in palladium-catalyzed reactions, also benefits from palladium-driven cascade reactions, showcasing the versatility of this catalytic system. mdpi.com

Table 2: Selected Palladium-Catalyzed Reactions for Pyrrolidine Ring Synthesis

| Reaction Type | Catalyst System (Example) | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Intramolecular Allylation | Pd(PPh₃)₄ / Base | 3,4-disubstituted pyrrolidin-2-ones | Diastereoselective 5-exo-trig cyclization | nih.gov |

| Tandem N-Arylation/Carboamination | Pd₂(dba)₃ / Ligand Exchange | N-aryl-2-benzyl pyrrolidines | One-pot differential diarylation | nih.gov |

These methodologies for forming the pyrrolidine scaffold and attaching aryl groups suggest that palladium-catalyzed routes could be developed for the synthesis of this compound, potentially via the coupling of a benzhydryl-containing fragment with a suitable four-carbon precursor.

Mechanistic Investigations of Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For N-substituted succinimides, investigations often focus on the cyclization step and the factors influencing its efficiency.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry, particularly density functional theory (DFT), provides invaluable insights into reaction pathways, transition states, and intermediate stabilities that are often difficult to probe experimentally. For the formation of N-substituted succinimides, computational studies can model the intramolecular cyclization of the amic acid intermediate.

Studies on related systems, such as the formation of N-nitrosodimethylamine (NDMA) from hydrazine (B178648) derivatives during ozonation, demonstrate the power of computational methods to map out complex reaction networks. nih.gov These studies can identify key steps like initial hydrogen abstraction and the subsequent oxidation of radical species, providing a detailed atomistic-level understanding. nih.gov For the synthesis of this compound, a similar approach could elucidate the transition state of the ring-closing step, clarifying the role of the bulky benzhydryl group in the reaction energetics. The formation of acetaldehyde (B116499) dimethyl hydrazine (ADMH), a transformation product in the UDMH-ozonation reaction, is understood to proceed through an acetaldehyde intermediate that reacts with a second UDMH molecule, a mechanism detailed through computational analysis. nih.gov

Kinetic and Thermodynamic Considerations in Synthetic Pathways

The feasibility and outcome of a synthetic reaction are governed by both kinetic and thermodynamic factors. In the synthesis of succinimides, the formation of the five-membered ring is generally a thermodynamically favorable process, but the reaction rate can be slow, requiring catalysts or high temperatures.

For the synthesis of this compound from succinic acid and benzhydrylamine, the initial step is the formation of an ammonium (B1175870) carboxylate salt. The subsequent dehydration to form the amide (amic acid) and the final cyclization to the imide are equilibrium processes. High temperatures are typically required to drive the reaction towards the final product by removing water. The bulky nature of the benzhydryl group may introduce steric hindrance, potentially affecting the kinetics of the cyclization step compared to smaller N-substituents. This steric strain could influence the stability of the transition state, thereby altering the activation energy and reaction rate.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzhydryl Pyrrolidine 2,5 Diones

Impact of Benzhydryl Substitution Pattern on Compound Activity

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a critical pharmacophore in many neurologically active agents. nih.govnih.gov In the context of pyrrolidine-2,5-dione derivatives, the introduction of a benzhydryl group at position 3 of the ring is a recurring motif in compounds designed for anticonvulsant activity. nih.gov

Research indicates that the presence of the bulky benzhydryl group at this position is highly favorable for activity in specific seizure models. For instance, a comparative study of various 3-substituted pyrrolidine-2,5-diones found that derivatives featuring a 3-benzhydryl group demonstrated significant protective effects in the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. nih.gov This suggests that the steric bulk and lipophilicity conferred by the benzhydryl moiety are key determinants of this specific pharmacological profile.

Influence of Substituents on the Pyrrolidine-2,5-dione Ring System

The pharmacological profile of these compounds is strongly dictated by the nature of the substituents at various positions on the pyrrolidine-2,5-dione (succinimide) core. nih.govresearchgate.net

Structure-activity relationship analyses consistently show that the substituent at the C3-position of the pyrrolidine-2,5-dione ring is a major factor influencing anticonvulsant potency and spectrum of activity. nih.govresearchgate.net

Studies comparing different C3-substituents have yielded clear distinctions in efficacy across various seizure models:

Benzhydryl and Isopropyl Groups : Derivatives with these bulky substituents at position 3 showed the most favorable protection in the scPTZ test. nih.gov

Methyl and Unsubstituted Derivatives : Compounds with a methyl group at C3, or those left unsubstituted at this position, were found to be more active in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures. nih.gov

sec-Butyl Group : In another series, a non-aromatic sec-butyl group at position 3 was shown to positively affect anticonvulsant activity in the 6 Hz seizure model when combined with specific phenylpiperazine fragments. nih.gov

| C3-Substituent | Favored Anticonvulsant Test Model | Inferred Seizure Type Protection |

|---|---|---|

| Benzhydryl | scPTZ | Absence Seizures |

| Isopropyl | scPTZ | Absence Seizures |

| sec-Butyl | 6 Hz | Pharmacoresistant Limbic Seizures |

| Methyl | MES | Generalized Tonic-Clonic Seizures |

| Unsubstituted (Hydrogen) | MES | Generalized Tonic-Clonic Seizures |

The substituent at the N1 (imide nitrogen) position plays a crucial role in modulating the activity of 3-substituted pyrrolidine-2,5-diones. A common strategy in rational drug design involves introducing a linker at this position, often an alkyl or acetamide (B32628) chain, connected to another pharmacologically active moiety like a phenylpiperazine group. nih.govmdpi.com This creates hybrid molecules with potentially enhanced or broader activity. nih.govnih.gov

The nature of the phenylpiperazine fragment is critical:

3-Trifluoromethylphenylpiperazine : This group was found to be most active in the MES test. nih.gov The presence of electron-withdrawing groups like CF₃ on the phenyl ring is often favorable for antiseizure activity. mdpi.com

3,4-Dichlorophenylpiperazine : Derivatives bearing this moiety were active in both the MES and scPTZ tests, indicating a broader spectrum of anticonvulsant action. nih.gov

Linker Type : SAR analysis has shown that an acetamide linker at the N1 position may extend the anticonvulsant activity in both MES and scPTZ models compared to a simple alkyl chain. nih.gov

| Compound Name/Description | N1-Substituent Fragment | Key Finding | Reference |

|---|---|---|---|

| Derivatives with 3-CF₃ phenylpiperazine | -Alkyl-(3-trifluoromethylphenyl)piperazine | Most active in the MES test. | nih.gov |

| Derivatives with 3,4-dichloro phenylpiperazine | -Alkyl-(3,4-dichlorophenyl)piperazine | Active in both MES and scPTZ tests. | nih.gov |

| Compound 11 | -(CHCH₃)-CO-N-(4-(3-trifluoromethylphenyl)piperazine) | Showed high protection in MES, scPTZ, and 6 Hz tests with a superb safety profile. | nih.gov |

Rational Design Strategies for Enhanced Pharmacological Profiles

The insights gained from SAR studies are fundamental to the rational design of new benzhydryl-pyrrolidine-2,5-dione derivatives with improved potency and safety.

The goal of rational design is to optimize the molecular structure to achieve potent and specific interactions with biological targets, such as voltage-gated sodium and calcium channels, which are implicated in epilepsy. nih.govnih.gov Design strategies often employ a framework combination approach, integrating multiple pharmacophores into a single hybrid molecule. mdpi.com

This involves:

Combining Optimal Groups : Selecting a bulky, lipophilic group for the C3 position (like benzhydryl) and pairing it with a carefully chosen N1-substituent (like an acetamide-linked, substituted phenylpiperazine). nih.govnih.gov

Targeting Multiple Channels : This hybrid approach aims to create compounds that can interact with multiple ion channels. For example, one promising compound was found to exert a balanced inhibition of both neuronal voltage-sensitive sodium and L-type calcium channels, which may contribute to a broad spectrum of activity. nih.gov

When the pyrrolidine-2,5-dione ring is substituted, it often creates a chiral center, meaning the compound can exist as different stereoisomers (enantiomers). The spatial orientation of substituents can lead to different biological profiles due to varying binding modes with target proteins. nih.gov

The critical importance of stereochemistry was highlighted in a study of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a structurally related anticonvulsant. When the racemic mixture was separated into its individual enantiomers, a stark difference in activity was observed.

The (R)-stereoisomer was found to possess the principal anticonvulsant activity.

The (S)-stereoisomer was significantly less active.

This stereoselectivity underscores the necessity of considering and controlling the three-dimensional structure during the design and synthesis of new pyrrolidine-2,5-dione-based drug candidates. semanticscholar.org

| Compound | Anticonvulsant Activity (ED₅₀ in mice, i.p.) |

|---|---|

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | 4.5 mg/kg |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | > 100 mg/kg |

Mechanistic Investigations of Biological Activities of 1 Benzhydrylpyrrolidine 2,5 Dione Analogs

Modulation of Ion Channels by Benzhydryl-Pyrrolidine-2,5-diones

Ion channels are crucial for regulating neuronal excitability, and their modulation represents a key mechanism for the therapeutic action of many neuroactive compounds. nih.gov Derivatives of 3-benzhydryl-pyrrolidine-2,5-dione have been investigated for their effects on specific ion channels, which are thought to underlie their pharmacological effects.

Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in neurons. nih.gov The Nav1.2 subtype, encoded by the SCN2A gene, is predominantly expressed in excitatory neurons. nih.gov While mutations in SCN1A, which encodes the Nav1.1 channel, are linked to epilepsy and are primarily found in inhibitory interneurons, mutations in SCN2A have also been associated with neurodevelopmental disorders. nih.gov Interestingly, Nav1.1 and Nav1.2 channels exhibit largely distinct and mutually exclusive expression patterns in many brain regions, including the neocortex and hippocampus. nih.gov

Studies on certain 3-benzhydryl-pyrrolidine-2,5-dione derivatives have explored their potential interactions with these channels. Although direct binding and functional data on Nav1.2 are not extensively detailed in the provided context, the anticonvulsant profile of these compounds suggests a possible modulatory role on voltage-gated sodium channels.

L-type calcium channels (LTCCs) are another class of voltage-gated ion channels that play a significant role in neuronal function. These channels, particularly the Cav1.2 and Cav1.3 isoforms, are expressed in the brain and are involved in various physiological processes. nih.gov Inhibition of LTCCs is a well-established mechanism for cardiovascular drugs, but their role as a target for central nervous system disorders is also of interest. nih.gov

In vitro assays on derivatives of 3-benzhydryl-pyrrolidine-2,5-dione have been conducted to determine their mechanism of action. nih.gov While specific data on the direct modulation of L-type calcium channels by these compounds is not explicitly provided in the search results, the evaluation of their broad pharmacological profile is an area of ongoing research.

Receptor Binding Profiling

The interaction of 1-benzhydrylpyrrolidine-2,5-dione analogs with various neurotransmitter receptors is a key aspect of their pharmacological characterization.

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that plays a critical role in synaptic plasticity and neuronal communication. nih.gov The glycine (B1666218) binding site on the NMDA receptor is a target for antagonists. nih.gov Certain pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their affinity to the NMDA receptor. nih.gov For instance, a series of 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes, which are structurally related to pyrrolidine-2,5-diones, have shown potent antagonist activity at the glycine site of the NMDA receptor. nih.gov

Gamma-aminobutyric acid type A (GABAA) receptors are the primary inhibitory neurotransmitter-gated ion channels in the central nervous system. nih.gov They are pentameric structures composed of various subunits, with the most common subtype containing α, β, and γ subunits. nih.govnih.gov These receptors are the target of many clinically important drugs, including benzodiazepines and barbiturates, which act as allosteric modulators. nih.gov The pharmacology of GABAA receptors is complex, with different drugs targeting distinct binding sites, such as the benzodiazepine (B76468) binding site at the α+/γ2− interface and other sites within the transmembrane domain. nih.gov

Binding and functional studies on certain 3-benzhydryl-pyrrolidine-2,5-dione derivatives have been performed to elucidate their mechanism of action, although these studies have not yet provided conclusive evidence for direct GABAA receptor modulation. nih.gov

Mechanisms Underlying Antinociceptive Effects

Several derivatives of 3-benzhydryl-pyrrolidine-2,5-dione have demonstrated significant analgesic and antiallodynic activity in various mouse models of pain. nih.gov The mechanisms underlying these effects are believed to be multifactorial, involving modulation of various signaling pathways.

Antiseizure drugs are frequently utilized for the management of pain conditions, particularly neuropathic pain. nih.govmdpi.com Studies on 3-benzhydryl-pyrrolidine-2,5-dione analogs have shown their efficacy in models of tonic pain (formalin test) and chemotherapy-induced neuropathic pain. nih.gov For example, compounds RS 34, RS 48, and RS 49 were active in the second phase of the formalin test, and all tested compounds showed antiallodynic effects in an oxaliplatin-induced neuropathy model. nih.gov The antinociceptive effects of some compounds are thought to involve opioidergic, muscarinic, cannabinoid, and serotoninergic pathways. researchgate.net Further research has indicated that the antinociceptive mechanisms may also involve the modulation of glutamatergic and transient receptor potential vanilloid 1 (TRPV1) receptors, as well as protein kinase C (PKC) signaling pathways. europeanreview.org

Table 1: Investigated Biological Activities of this compound Analogs

| Compound/Analog | Biological Activity Investigated | Key Findings | Reference(s) |

|---|---|---|---|

| RS 34 | Antinociceptive (Formalin Test) | Attenuated nocifensive response at all tested doses (1, 10, 30 mg/kg) | nih.gov |

| RS 34 | Antiallodynic (Oxaliplatin-induced neuropathy) | Revealed antiallodynic activity at a dose of 30 mg/kg | nih.gov |

| RS 37 | Antinociceptive (Formalin Test) | Active in the second phase of the formalin test | nih.gov |

| RS 37 | Antiallodynic (Oxaliplatin-induced neuropathy) | Revealed antiallodynic activity at a dose of 30 mg/kg | nih.gov |

| RS 48 | Antinociceptive (Formalin Test) | Attenuated nocifensive response at all tested doses (1, 10, 30 mg/kg) | nih.gov |

| RS 48 | Antiallodynic (Oxaliplatin-induced neuropathy) | Revealed antiallodynic activity at a dose of 30 mg/kg | nih.gov |

| RS 49 | Antinociceptive (Formalin Test) | Attenuated nocifensive response at all tested doses (1, 10, 30 mg/kg) | nih.gov |

| RS 49 | Antiallodynic (Oxaliplatin-induced neuropathy) | Revealed antiallodynic activity at a dose of 30 mg/kg | nih.gov |

The pyrrolidine-2,5-dione scaffold, also known as the succinimide (B58015) ring, is a core structure in a variety of compounds investigated for significant biological activities. uobasrah.edu.iqunipa.it This heterocyclic system is a key feature in molecules demonstrating anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. uobasrah.edu.iq The versatility of the pyrrolidine (B122466) ring, particularly its capacity for three-dimensional structural diversity, makes it a valuable scaffold in medicinal chemistry. unipa.it This article explores the mechanistic underpinnings of the biological effects observed in analogs of this compound.

Potential Involvement of TRPV1 Receptors

Potential Involvement of TRPV1 Receptors

While a broad range of biological activities has been reported for pyrrolidine-2,5-dione derivatives, the direct interaction of this compound analogs with Transient Receptor Potential Vanilloid 1 (TRPV1) receptors is not extensively detailed in current literature. However, the structural similarities of these analogs to other neurologically active agents suggest that modulation of ion channels could be a potential mechanism of action. Pyrrolidine-2,5-dione derivatives have been recognized for their anticonvulsant properties, often associated with the modulation of neuronal ion channels. uobasrah.edu.iqmdpi.com For instance, research into hybrid molecules integrating the pyrrolidine-2,5-dione scaffold with fragments of known anti-seizure medications has been a strategy to develop new therapeutic agents. mdpi.com Further investigation is required to specifically elucidate any direct or indirect involvement of TRPV1 receptors in the bioactivity of this compound and its related compounds.

Mechanisms of Antioxidant Activity

The antioxidant properties of pyrrolidine-2,5-dione derivatives are a significant area of investigation. researchgate.netnih.gov Antioxidants can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress, which is implicated in numerous diseases. researchgate.net The mechanisms of antioxidant action are varied and can include inhibiting the production of free radicals, scavenging radicals, converting them into less toxic substances, and chelating metal ions that catalyze oxidation. mdpi.com

Studies on various pyrrolidine-2-one and pyrrolidine-2,5-dione derivatives have confirmed their potential as antioxidants. researchgate.netresearchgate.net For example, a series of ketone derivatives of succinimide were synthesized and evaluated for their ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov One of the synthesized compounds, (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1), demonstrated notable antioxidant activity. nih.gov

| Compound | Assay | IC₅₀ (µg/mL) | Source |

|---|---|---|---|

| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | DPPH | 10.84 | nih.gov |

| (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione (BW1) | ABTS | 9.40 | nih.gov |

Quantum Chemical Descriptors in Antioxidant Activity

Quantum chemical calculations serve as a powerful tool to understand the relationship between the molecular structure of a compound and its antioxidant capacity. nih.gov These computational methods can determine various molecular descriptors that correlate with antioxidant activity. researchgate.net By calculating parameters such as the heat of formation, geometry, and spin density of both the parent molecule and its corresponding radical, researchers can gain insight into the stability of the radical and the ease with which it is formed. nih.gov

For pyrrolidine-2,5-dione derivatives, quantum chemical studies have been employed to elucidate their structural and electronic properties. researchgate.net The analysis of descriptors like ionization potential can indicate a compound's resistance to oxidation. pharmjournal.ru For example, studies on 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones have utilized Density Functional Theory (DFT) to analyze their properties. researchgate.net Such computational approaches have shown that the antioxidant activity of related compounds depends on specific molecular descriptors, explaining a high percentage of the variance in observed activity. researchgate.net This theoretical framework is crucial for predicting the antioxidant potential of new analogs and for designing more potent antioxidant compounds. nih.gov

Molecular Basis of Antiproliferative Activity

Pyrrolidine-2,5-dione derivatives have been identified as possessing significant antiproliferative and antitumor properties. uobasrah.edu.iqmdpi.com The molecular mechanisms underlying this activity are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key cellular processes. uobasrah.edu.iqnih.gov

Research has shown that certain succinimide derivatives exhibit potent cytotoxic effects against cancer cell lines. uobasrah.edu.iq For instance, in a study of novel derivatives, compounds 5i and 5l were found to have high potential activity against the MCF-7 breast cancer cell line. uobasrah.edu.iq The mechanism was partly attributed to the induction of apoptosis and the generation of reactive oxygen species within the cancer cells. uobasrah.edu.iq In a separate study, 1,4-benzodiazepine-2,5-dione analogs were found to inhibit protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis. nih.gov Furthermore, some 1H-pyrrole-2,5-dione derivatives have been shown to significantly inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). mdpi.com

| Compound | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 5i | MCF-7 (Breast Cancer) | 1.496 µM | uobasrah.edu.iq |

| Compound 5l | MCF-7 (Breast Cancer) | 1.831 µM | uobasrah.edu.iq |

| Compound 14d (bis-basic ether of 6H-isoindolo[2,1-a]indole) | L1210 | Submicromolar | nih.gov |

Proposed Anti-inflammatory Mechanisms

The anti-inflammatory effects of pyrrolidine-2,5-dione analogs are attributed to their ability to modulate multiple targets within the inflammatory cascade. nih.gov A primary mechanism involves the inhibition of enzymes responsible for the synthesis of inflammatory mediators. nih.govresearchgate.net

Key proposed mechanisms include:

Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrrolidine-2,5-dione derivatives act as inhibitors of COX-1 and COX-2, the enzymes that convert arachidonic acid into prostaglandins. mdpi.comnih.gov Selective inhibition of COX-2 is a particularly desirable trait for anti-inflammatory agents. One study reported a derivative, 13e , as a potent and selective COX-2 inhibitor. nih.gov

Inhibition of 5-Lipoxygenase (5-LOX): Some analogs exhibit a dual inhibitory effect, targeting both the COX and 5-LOX pathways. nih.govresearchgate.net The 5-LOX enzyme is responsible for the production of leukotrienes, another class of potent inflammatory mediators. researchgate.net This dual inhibition can provide a broader spectrum of anti-inflammatory activity. researchgate.net

Modulation of Pro-inflammatory Cytokines: The anti-inflammatory activity of these compounds is also linked to the inhibition of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com

Inhibition of Transcription Factors: A plausible underlying mechanism for the reduction in cytokines and inflammatory enzymes is the inhibition of transcription factors like NF-kappaB (NF-κB). nih.gov NF-κB is a critical regulator of genes involved in the inflammatory response, and its inhibition can lead to potent anti-inflammatory effects. nih.gov

| Compound | Target | Activity (IC₅₀) | Selectivity Index (COX-1/COX-2) | Source |

|---|---|---|---|---|

| Compound 13e | COX-2 | 0.98 µM | 31.5 | nih.gov |

Computational and Theoretical Studies on 1 Benzhydrylpyrrolidine 2,5 Dione and Its Derivatives

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrrolidine-2,5-dione derivatives to predict their properties and reactivity. researchgate.netnih.gov DFT calculations, often employing functionals like B3LYP, are instrumental in optimizing molecular geometries and simulating spectroscopic data. researchgate.net

Elucidation of Molecular Orbitals and Energy Gaps (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comwikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.orgschrodinger.comresearchgate.net

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com This concept is crucial in predicting the bioactivity of molecules, where charge transfer interactions are often involved. irjweb.com For instance, studies on various heterocyclic compounds have shown that a small energy gap between frontier molecular orbitals is indicative of high reactivity. researchgate.net The HOMO-LUMO gap can be calculated using DFT methods and provides insights into the kinetic stability of a molecule. irjweb.comschrodinger.com A large energy gap suggests high stability and low reactivity, characterizing the molecule as "hard," while a small gap indicates lower stability and higher reactivity, characterizing it as "soft." irjweb.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis Concepts

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. irjweb.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. irjweb.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. wikipedia.orgschrodinger.comresearchgate.net | A smaller gap indicates higher chemical reactivity and lower kinetic stability. irjweb.com |

Prediction of Spectroscopic Properties and Conformational Analysis

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. For instance, time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, providing information on the electronic transitions within a molecule. researchgate.net Furthermore, DFT is employed for conformational analysis to determine the most stable three-dimensional arrangement of atoms in a molecule. This is achieved by optimizing the molecular geometry to find the lowest energy conformation. researchgate.net The analysis of vibrational frequencies, also calculable with DFT, helps in the interpretation of infrared (IR) and Raman spectra.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and molecular docking simulations are powerful computational techniques used to study the interaction between a small molecule, like a drug candidate, and a biological target, typically a protein. These methods are particularly relevant in drug discovery and design, as implied by structure-activity relationship (SAR) and mechanistic studies.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.govrsc.org This information is crucial for understanding the binding mode and affinity of a potential drug molecule. For example, docking studies on pyrrolidin-2-one derivatives have been used to identify potential inhibitors of acetylcholinesterase, a key target in Alzheimer's disease research. researchgate.netnih.gov

Following docking, MD simulations can be performed to explore the stability and dynamics of the ligand-receptor complex over time in a simulated physiological environment. researchgate.netnih.govnih.gov These simulations provide insights into the conformational changes that may occur upon binding and can help to refine the understanding of the interaction mechanism. nih.gov Studies on pyrrolidine-2,3-dione (B1313883) derivatives have utilized MD simulations to investigate their potential as inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's pathology. nih.gov

Future Research Directions and Potential Academic Applications

Exploration of Underexplored Biological Targets for Benzhydryl-Pyrrolidine-2,5-diones

While the anticonvulsant properties of some pyrrolidine-2,5-dione derivatives have been documented, with some studies pointing towards activity in models like the subcutaneous pentylenetetrazole (scPTZ) seizure test, the full spectrum of their biological targets remains largely uncharted. nih.gov Future research should pivot towards identifying and validating novel molecular targets for 1-benzhydrylpyrrolidine-2,5-dione and its analogs.

Key Areas for Target Exploration:

Ion Channels: Beyond the well-trodden path of voltage-gated sodium and calcium channels, a systematic investigation into the modulatory effects of this compound on other ion channel families is warranted. This includes potassium channels (e.g., KCNQ, Kv7), chloride channels, and transient receptor potential (TRP) channels, all of which play crucial roles in neuronal excitability and sensory transduction.

G-Protein Coupled Receptors (GPCRs): The vast and diverse family of GPCRs presents a rich landscape for target discovery. High-throughput screening campaigns could unveil unexpected interactions with receptors involved in neurotransmission, inflammation, and metabolic regulation.

Enzymes: The inhibitory potential of the pyrrolidine-2,5-dione scaffold against various enzymes should be systematically explored. uobasrah.edu.iq This could include kinases, proteases, and enzymes involved in lipid signaling pathways, which are implicated in a range of pathologies from cancer to neurodegenerative diseases.

Epigenetic Modulators: The role of epigenetic modifications in complex diseases is increasingly recognized. Investigating whether this compound derivatives can modulate the activity of histone deacetylases (HDACs), histone acetyltransferases (HATs), or other epigenetic writers and erasers could open up new therapeutic avenues.

Development of Advanced Synthetic Methodologies for Diversification

The systematic exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry and drug discovery. To this end, the development of advanced and efficient synthetic methodologies for the diversification of the this compound scaffold is a critical research direction.

Promising Synthetic Strategies:

Microwave-Assisted Organic Synthesis (MAOS): This technology can significantly accelerate reaction times and improve yields in the synthesis of N-substituted pyrrolidine-2,5-diones, facilitating the rapid generation of compound libraries for screening.

Catalyst-Free Synthesis: Exploring green chemistry approaches, such as catalyst-free condensation reactions, can provide environmentally benign and cost-effective routes to novel derivatives.

Multi-component Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step, enabling the efficient synthesis of a wide array of structurally diverse analogs.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis can enable novel C-H functionalization reactions on the benzhydryl or pyrrolidine-2,5-dione moieties, providing access to previously inaccessible chemical space.

The application of these methodologies will enable the creation of a comprehensive library of this compound derivatives with systematic variations at different positions of the molecule. This will be invaluable for elucidating the SAR and optimizing the desired biological activity.

Application in Chemical Biology Probes

The development of chemical probes is essential for dissecting complex biological processes. The this compound scaffold can serve as an excellent starting point for the design and synthesis of such probes to investigate its mechanism of action and identify its cellular binding partners.

Types of Chemical Probes to be Developed:

Photoaffinity Probes: Incorporation of a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, onto the this compound core would allow for covalent cross-linking to its biological target upon photoirradiation. Subsequent proteomic analysis can then identify the labeled proteins.

Clickable Probes: The introduction of a "clickable" handle, such as an alkyne or an azide, would enable the use of bioorthogonal chemistry to attach reporter tags (e.g., fluorophores, biotin) for target identification, visualization, and pull-down experiments.

Fluorescent Probes: Conjugating a fluorophore to the this compound scaffold could allow for the visualization of its subcellular localization and dynamic interactions with its targets in living cells using advanced microscopy techniques.

These chemical biology tools will be instrumental in providing a deeper understanding of the molecular pharmacology of this compound class.

Further Elucidation of Mechanistic Pathways at the Molecular Level

A more profound understanding of the molecular mechanisms by which this compound exerts its biological effects is crucial for its rational development as a therapeutic agent. While initial studies may point to broad activities like ion channel modulation, a deeper dive into the specific molecular interactions is necessary.

Areas for Mechanistic Investigation:

Molecular Modeling and Docking Studies: In silico approaches can provide valuable insights into the putative binding modes of this compound with its potential targets. These studies can predict key amino acid residues involved in the interaction and guide the design of site-directed mutagenesis experiments for validation.

Electrophysiological Studies: For ion channel targets, detailed electrophysiological recordings can characterize the precise nature of the modulation, such as state-dependence (open, closed, or inactivated state preference) and the kinetics of block or activation.

Allosteric Modulation: Investigating whether this compound acts as an allosteric modulator of its targets is a key area of research. Allosteric modulators can offer greater selectivity and a more nuanced pharmacological profile compared to orthosteric ligands.

Downstream Signaling Pathways: Once a primary target is identified, it is essential to investigate the downstream consequences of its modulation. This includes examining changes in second messenger levels, protein phosphorylation cascades, and gene expression profiles.

Collaborative Research Opportunities in Complex Disease Modeling

The multifaceted nature of complex diseases, such as epilepsy, chronic pain, and neurodegenerative disorders, necessitates a collaborative and interdisciplinary research approach. The unique properties of the this compound scaffold make it an attractive candidate for investigation in sophisticated disease models, fostering collaborations between chemists, biologists, and clinicians.

Potential Collaborative Ventures:

Preclinical Studies in Refractory Disease Models: Collaborations with pharmacologists and neuroscientists will be essential to evaluate the efficacy of novel this compound derivatives in animal models of treatment-resistant epilepsy and other challenging neurological conditions.

High-Throughput Screening Consortia: Partnering with academic or industrial screening centers can provide access to large and diverse compound libraries and sophisticated screening platforms to accelerate the discovery of new biological activities.

Chemical Genetics Approaches: Collaborations with geneticists can enable chemical-genetic screens to identify genetic modifiers of the cellular response to this compound, providing further insights into its mechanism of action.

Translational Research Initiatives: Establishing partnerships with clinical researchers will be crucial to bridge the gap between preclinical findings and potential human applications, including the design of early-phase clinical trials.

By fostering these collaborative efforts, the full therapeutic potential of the this compound scaffold can be more rapidly and effectively explored.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-benzhydrylpyrrolidine-2,5-dione to improve yield and purity?

- Methodological Answer :

- Step 1 : Employ microwave-assisted synthesis to reduce reaction time and enhance selectivity. For example, microwave heating at 150°C for 20 hours in DMF with potassium carbonate as a base (similar to procedures in ).

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios of benzhydryl bromide and pyrrolidine-2,5-dione precursors to minimize side products .

- Step 3 : Purify via column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the pyrrolidine ring and benzhydryl group. Key signals include δ ~5.2 ppm (C-H of benzhydryl) and δ ~2.8–3.5 ppm (pyrrolidine protons) .

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals in DMSO/water mixtures. Analyze dihedral angles between the pyrrolidine and benzhydryl moieties to confirm steric effects (e.g., dihedral angles ~64° as in ) .

Q. How can researchers design pharmacological screening assays for this compound?

- Methodological Answer :

- In vitro assays : Test inhibition of cyclooxygenase (COX) or phosphodiesterase enzymes using fluorogenic substrates. Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .

- Dose-response curves : Use a factorial design to evaluate IC values across multiple concentrations (e.g., 0.1–100 μM) and replicate experiments to minimize batch variability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. For example, the C-3 position of pyrrolidine-2,5-dione often shows higher electrophilicity due to conjugation with adjacent carbonyl groups .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using software like COMSOL Multiphysics to optimize solvent choice .

Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound?

- Methodological Answer :

- Statistical Analysis : Apply orthogonal design to isolate variables (e.g., temperature, catalyst loading) and identify confounding factors .

- Mechanistic Probes : Use isotopic labeling (e.g., O in carbonyl groups) to track intermediate formation via mass spectrometry, addressing discrepancies in rate-determining steps .

Q. What advanced separation techniques are suitable for isolating enantiomers of this compound derivatives?

- Methodological Answer :

- Chiral Stationary Phases (CSPs) : Use HPLC with cellulose-tris(3,5-dimethylphenylcarbamate) columns and hexane/isopropanol mobile phases. Optimize resolution by adjusting column temperature (25–40°C) .

- Membrane Technologies : Employ enantioselective membranes (e.g., cyclodextrin-based) for continuous separation, achieving >99% enantiomeric excess (ee) .

Tables of Key Data

Notes for Rigorous Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.